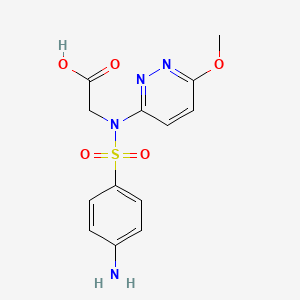
N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methylbutyl)-N-(4-methyloxazol-2-yl)butyramide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a butyramide group attached to a 4-methyloxazol-2-yl ring and a 2-methylbutyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylbutyl)-N-(4-methyloxazol-2-yl)butyramide typically involves the reaction of 4-methyloxazole with 2-methylbutylamine in the presence of a suitable coupling agent. The reaction conditions may include:
- Solvent: Common solvents used in such reactions include dichloromethane or tetrahydrofuran.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may be used to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
N-(2-Methylbutyl)-N-(4-methyloxazol-2-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-Methylbutyl)-N-(4-methyloxazol-2-yl)butyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
相似化合物的比较
Similar Compounds
- N-(2-Methylbutyl)-N-(4-methyloxazol-2-yl)acetamide
- N-(2-Methylbutyl)-N-(4-methyloxazol-2-yl)propionamide
Uniqueness
N-(2-Methylbutyl)-N-(4-methyloxazol-2-yl)butyramide is unique due to its specific structural features, such as the combination of the butyramide group with the 4-methyloxazol-2-yl ring and the 2-methylbutyl chain. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
57068-41-4 |
|---|---|
分子式 |
C13H22N2O2 |
分子量 |
238.33 g/mol |
IUPAC 名称 |
N-(2-methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)butanamide |
InChI |
InChI=1S/C13H22N2O2/c1-5-7-12(16)15(8-10(3)6-2)13-14-11(4)9-17-13/h9-10H,5-8H2,1-4H3 |
InChI 键 |
GRXRMKWAFAZIDV-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)N(CC(C)CC)C1=NC(=CO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


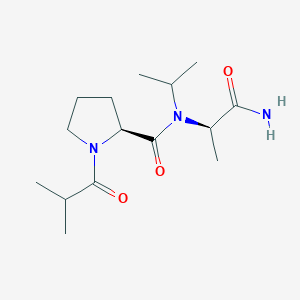
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine](/img/structure/B12902769.png)
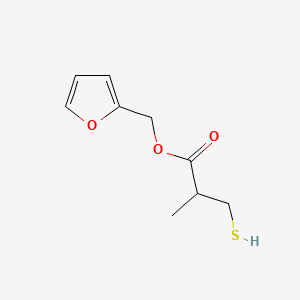
![Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12902788.png)

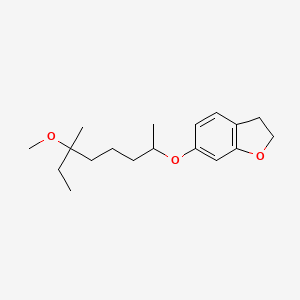
![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/structure/B12902798.png)

![N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine](/img/structure/B12902805.png)
![3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione](/img/structure/B12902810.png)
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-3-carboxamide](/img/structure/B12902814.png)
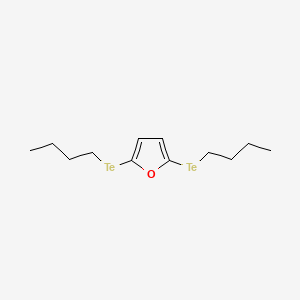
![4-Chloro-7-[3-(morpholin-4-yl)propoxy]-6-nitroquinoline-3-carbonitrile](/img/structure/B12902831.png)
